N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea
Overview
Description
N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea, also known as EPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPTU has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Modulation of Genotoxicity
N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea's derivatives have been explored for their potential in modulating genotoxicity. For example, studies on ethoxyquin, a preservative in animal feeds, showed it causes DNA breaks in human lymphocytes. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives, which are structurally related to this compound, have been used to reduce the level of DNA damage caused by ethoxyquin, highlighting their potential as modulators of genotoxic substances (Skolimowski et al., 2010).
Electron Transport in Solar Cells
Research on related compounds shows potential applications in solar energy. A novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in inverted polymer solar cells demonstrates the capacity of such compounds in enhancing energy efficiency. The electron-deficient nature of their backbone structures, similar to this compound, contributes to high conductivity and electron mobility, crucial for solar cell performance (Hu et al., 2015).
Molecular Docking and DNA Binding
Similar compounds, such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, have been synthesized and analyzed for molecular docking and DNA binding. These studies include computational quantum chemical analyses and DNA binding constant evaluation, indicating their potential in biochemical and pharmaceutical research. This suggests a possible application of this compound in similar fields (Mushtaque et al., 2016).
Corrosion Inhibition
Pyridine derivatives, closely related to this compound, have been studied for their effectiveness as corrosion inhibitors, particularly in steel. Such compounds could be explored for similar applications in industrial settings, providing protection against corrosive environments (Ansari et al., 2015).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-pyridin-2-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-18-12-8-4-3-7-11(12)16-14(19)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNDJDFTZQOSHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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